molecular formula C23H15F2N3 B6509713 8-fluoro-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 902278-14-2

8-fluoro-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No. B6509713
CAS RN: 902278-14-2
M. Wt: 371.4 g/mol
InChI Key: MKBBRSOUFVCWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Advantages and Limitations for Lab Experiments

The advantages of using 8-fluoro-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline in laboratory experiments include its relatively low cost and ease of synthesis. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of diseases. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is still not fully understood, and the effects of this compound on humans are still not known.

Future Directions

The potential of 8-fluoro-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline as a therapeutic agent for various diseases is still being explored. Future research should focus on further elucidating the mechanism of action of this compound and its potential applications in human clinical trials. Additionally, further research should focus on the effects of this compound on other diseases, such as diabetes, obesity, and cardiovascular disease. Finally, research should focus on the development of novel formulations of this compound that may be more effective in treating a variety of diseases.

Synthesis Methods

8-fluoro-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is synthesized from the reaction of 4-fluorophenylmagnesium bromide with 5-amino-3-phenyl-4H-pyrazolo[4,3-c]quinoline in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent, such as dimethylformamide, at a temperature of 80-90 °C. The reaction yields this compound as a white solid, which can be further purified by recrystallization.

Scientific Research Applications

8-fluoro-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has been studied for its potential in treating various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. In laboratory studies, this compound has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential to reduce inflammation and oxidative stress, which are associated with Alzheimer’s and Parkinson’s disease.

properties

IUPAC Name

8-fluoro-5-[(2-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c24-17-10-11-21-18(12-17)23-19(22(26-27-23)15-6-2-1-3-7-15)14-28(21)13-16-8-4-5-9-20(16)25/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBBRSOUFVCWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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